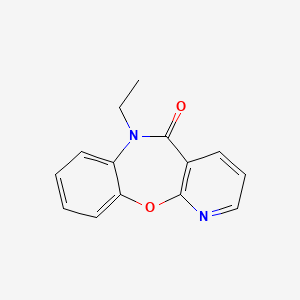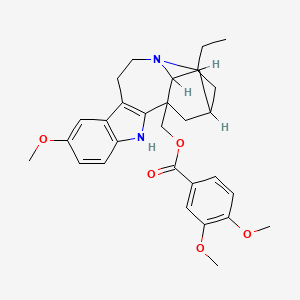
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate: is a complex organic compound with the molecular formula C30H36N2O5 This compound is known for its unique structure, which combines elements of both ibogamine and benzoate derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the ibogamine core. This core is then functionalized with a methoxy group at the 12th position. The final step involves esterification with 3,4-dimethoxybenzoic acid to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for research and application .
Analyse Chemischer Reaktionen
Types of Reactions: (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may interact with specific proteins or enzymes, influencing various biochemical pathways .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in treating certain diseases or conditions, although more research is needed to fully understand its efficacy and safety .
Industry: In industrial applications, this compound can be used in the development of new materials or as a component in specialized chemical processes .
Wirkmechanismus
The mechanism of action of (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways involved depend on the context of its use, whether in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Ibogaine: A naturally occurring compound with a similar core structure but different functional groups.
3,4-Dimethoxybenzoic Acid: A simpler compound that forms part of the ester in (12-Methoxyibogamin-18-yl)methyl 3,4-dimethoxybenzoate.
Methoxyibogamine Derivatives: Other derivatives with variations in the position and number of methoxy groups.
Uniqueness: this compound is unique due to its combination of the ibogamine core with a dimethoxybenzoate ester. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
72989-13-0 |
|---|---|
Molekularformel |
C30H36N2O5 |
Molekulargewicht |
504.6 g/mol |
IUPAC-Name |
(17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-1-yl)methyl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C30H36N2O5/c1-5-19-12-18-15-30(17-37-29(33)20-6-9-25(35-3)26(13-20)36-4)27-22(10-11-32(16-18)28(19)30)23-14-21(34-2)7-8-24(23)31-27/h6-9,13-14,18-19,28,31H,5,10-12,15-17H2,1-4H3 |
InChI-Schlüssel |
VWFYUUBLQUOKET-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC2CC3(C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC)COC(=O)C6=CC(=C(C=C6)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


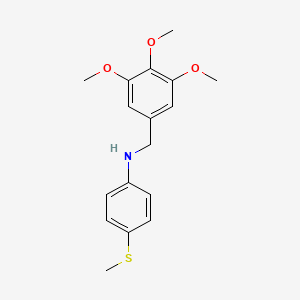

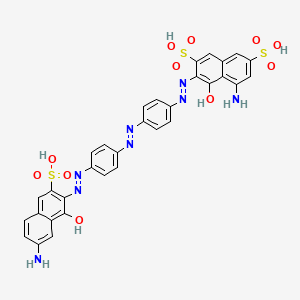
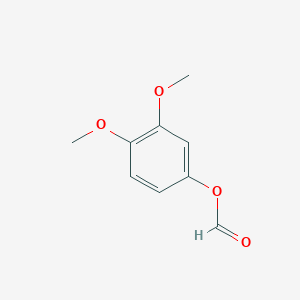

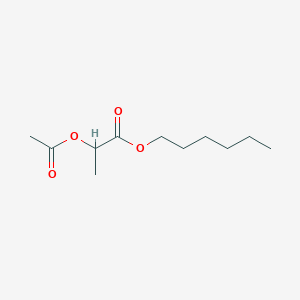

![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)
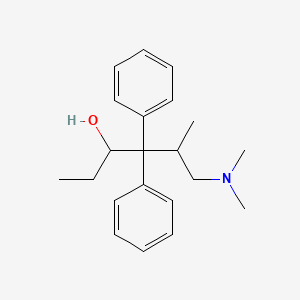
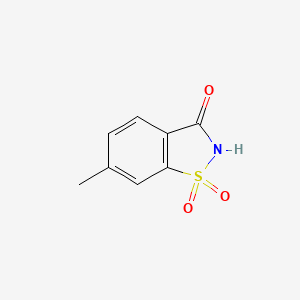

![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)
